molecular formula C18H18N2O3S B2461965 N-(2-(5-acetylthiophen-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 2034437-36-8

N-(2-(5-acetylthiophen-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B2461965
CAS No.: 2034437-36-8
M. Wt: 342.41
InChI Key: YKPDWUMUIYTGFV-UHFFFAOYSA-N
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Description

N-(2-(5-Acetylthiophen-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by a 6-methoxy substitution on the indole core and a 2-(5-acetylthiophen-2-yl)ethyl group attached to the nitrogen atom of the carboxamide moiety. The compound’s structure combines a planar indole scaffold with a thiophene-acetyl side chain, which may confer unique electronic and steric properties relevant to pharmacological activity.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-11(21)17-6-5-14(24-17)7-8-19-18(22)16-9-12-3-4-13(23-2)10-15(12)20-16/h3-6,9-10,20H,7-8H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPDWUMUIYTGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC3=C(N2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The Paal–Knorr synthesis is another method, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the acetyl group can produce the corresponding alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate its exact mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substitution Patterns

The target compound’s closest analogs include indole-2-carboxamides with substitutions at the indole core, carboxamide nitrogen, or side chains. Key comparisons are summarized in Table 1 .

Table 1: Structural Comparison of Indole-2-Carboxamide Derivatives

Compound Name Indole Substituents Carboxamide Substituents Key Structural Features Reference
N-(2-(5-Acetylthiophen-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide 6-methoxy N-(2-(5-acetylthiophen-2-yl)ethyl) Thiophene-acetyl side chain -
N-(Benzoylphenyl)-5-methoxy-1H-indole-2-carboxamide (Compounds 8–12) 5-methoxy N-benzoylphenyl Aromatic benzoyl group
5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (Compound 63b) 5-bromo, 7-fluoro N-methyl-N-phenyl Halogenated indole, disubstituted N
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid (Derivatives 2a–2c) 3-formyl Carboxylic acid (not amide) Thiazolidinone conjugate

Key Observations :

  • Substitution Position : The 6-methoxy group in the target compound contrasts with the 5-methoxy or halogenated substitutions in analogs . Positional differences influence electron distribution and receptor binding.
  • Carboxamide Modifications : The thiophene-acetyl side chain in the target compound introduces a heterocyclic, electron-deficient moiety compared to the benzoylphenyl () or methyl-phenyl groups (). This may enhance interactions with hydrophobic or π-π stacking domains in target proteins.
Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Data

Compound Name Biological Activity logP (Predicted) Molecular Weight (g/mol) Key Advantages
Target Compound Not reported ~3.5 385.4 Thiophene enhances metabolic stability
N-(Benzoylphenyl)-5-methoxy-1H-indole-2-carboxamide Lipid-lowering effects ~4.2 362.4 High lipophilicity for membrane permeation
5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide Patent application ~3.8 382.2 Halogens improve target selectivity

Key Observations :

  • Metabolic Stability : The acetylated thiophene side chain may resist oxidative metabolism compared to halogenated or benzoyl groups, as thiophene rings are less prone to CYP450-mediated degradation.

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an indole core, a thiophene ring, and a carboxamide group, which contribute to its unique properties. The IUPAC name is N-[2-(5-acetylthiophen-2-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide, with a molecular formula of C18H18N2O3SC_{18}H_{18}N_{2}O_{3}S and a molecular weight of 342.4 g/mol .

PropertyValue
IUPAC NameN-[2-(5-acetylthiophen-2-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide
Molecular FormulaC18H18N2O3S
Molecular Weight342.4 g/mol
CAS Number2034437-36-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method is the Gewald reaction, which allows for the formation of aminothiophene derivatives through the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters .

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially modulating enzyme activities or receptor bindings. This interaction may lead to various pharmacological effects such as anti-inflammatory or anticancer activities .

Pharmacological Properties

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. For instance:

  • Anti-inflammatory Activity : Compounds containing indole and thiophene structures have been shown to inhibit pro-inflammatory cytokines in various models.
  • Anticancer Potential : The indole moiety is known for its ability to induce apoptosis in cancer cells through multiple pathways .

Study on Anticancer Activity

A study investigated the anticancer properties of related indole derivatives, demonstrating that modifications in the structure could enhance cytotoxicity against human cancer cell lines. The study highlighted the importance of substituents on the indole ring in mediating these effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared to similar compounds:

Compound NameStructure FeatureBiological Activity
SuprofenNonsteroidal anti-inflammatory drugAnti-inflammatory
ArticaineDental anestheticAnalgesic
This CompoundIndole-thiophene hybridAnticancer potential

Q & A

Q. What are the key structural features of N-(2-(5-acetylthiophen-2-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide, and how do they influence its reactivity?

The compound contains three critical moieties:

  • 6-Methoxyindole core : The methoxy group at position 6 enhances electron density, affecting nucleophilic/electrophilic reactivity.
  • Thiophene-acetyl group : The 5-acetylthiophen-2-yl moiety introduces π-conjugation and potential hydrogen-bonding interactions via the acetyl group.
  • Carboxamide linker : The ethylcarboxamide bridge modulates solubility and facilitates interactions with biological targets.
    These groups influence reactivity in coupling reactions (e.g., amide bond formation) and pharmacological activity. Structural analogs in demonstrate that acetylthiophene derivatives undergo nucleophilic substitution at the acetyl position, while the indole nitrogen participates in hydrogen bonding .

Q. What synthetic routes are commonly employed for preparing this compound?

A typical multi-step synthesis involves:

Indole-2-carboxylic acid derivatization : Start with 6-methoxy-1H-indole-2-carboxylic acid. Protect the indole nitrogen using alkylation or acylation.

Thiophene intermediate synthesis : Prepare 5-acetylthiophen-2-ylethylamine via Friedel-Crafts acetylation of thiophene, followed by ethylamine coupling (, Step 1a-3a) .

Amide coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to conjugate the indole-2-carboxylic acid derivative with the thiophene-ethylamine intermediate (similar to , Step 63-1) .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsKey IntermediateReference
1AcOH, reflux, 3–5 h5-Acetylthiophene
2EDC, DCM, RTCarboxamide

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral data should researchers expect?

  • NMR Spectroscopy :
    • ¹H NMR : Methoxy singlet (~δ 3.8 ppm), indole NH (~δ 10–12 ppm), acetyl methyl (~δ 2.5 ppm).
    • ¹³C NMR : Carboxamide carbonyl (~δ 165–170 ppm), acetyl carbonyl (~δ 190–200 ppm).
  • LC/MS : Expected [M+H]⁺ ~483 (calculated for C₁₉H₂₁N₂O₃S). Similar compounds in show LC/MS retention times ~3–4 min under reversed-phase conditions .
  • IR Spectroscopy : Stretching bands for amide (1650 cm⁻¹) and acetyl (1700 cm⁻¹) groups.

Q. Table 2: Representative Spectral Data

TechniqueKey Peaks/DataReference
¹H NMRδ 6.8–7.5 (aromatic)
LC/MSm/z 386 ([M+H]⁺)

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during multi-step synthesis, particularly in coupling reactions?

  • Catalyst Selection : Use DMAP or HOAt to enhance coupling efficiency in amide formation (, Step 63-1) .
  • Temperature Control : Reflux in acetic acid with sodium acetate () improves cyclization and reduces side products .
  • Purification : Employ gradient chromatography (e.g., hexane/EtOAc to DCM/MeOH) to isolate intermediates.

Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound’s bioactivity?

  • Structural Validation : Perform X-ray crystallography using SHELX () to confirm 3D conformation and compare with docking simulations .
  • Functional Assays : Use SPR (surface plasmon resonance) to measure binding affinity if computational models suggest false positives (’s pharmacological testing approach) .

Q. How does the 5-acetylthiophen-2-yl moiety influence biological target interactions compared to other thiophene derivatives?

The acetyl group enhances hydrogen-bond acceptor capacity, improving binding to kinases or GPCRs. shows thiophene derivatives with electron-withdrawing groups (e.g., acetyl) exhibit higher inhibitory activity than alkyl-substituted analogs . Competitive SAR studies using methyl or nitro substituents can validate this hypothesis.

Q. What are critical considerations for designing stability studies under varying pH and temperature conditions?

  • pH Stability : Test degradation in buffers (pH 1–10) at 37°C. The carboxamide group may hydrolyze under acidic/basic conditions (’s oxidation/reduction analysis) .
  • Thermal Stability : Use TGA/DSC to identify decomposition points. Store lyophilized samples at -20°C to prevent acetyl group hydrolysis.

Q. Table 3: Stability Study Design

ConditionParametersAnalytical Method
Acidic0.1 M HCl, 37°C, 24 hHPLC
Thermal40–100°C, 48 hDSC

Notes

  • Methodological answers prioritize experimental design over definitions.
  • Advanced questions integrate cross-disciplinary techniques (e.g., crystallography, SPR).

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